molecular formula C12H16ClFN2 B3077120 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine CAS No. 1044766-53-1

1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3077120
CAS No.: 1044766-53-1
M. Wt: 242.72 g/mol
InChI Key: VEYUAVGCCMNBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the 2-Chloro-3-fluorophenylmethyl Group: This step involves the reaction of the piperidine ring with 2-chloro-3-fluorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
  • 1-[(2-Chloro-3-bromophenyl)methyl]piperidin-3-amine
  • 1-[(2-Fluoro-3-chlorophenyl)methyl]piperidin-3-amine

Comparison: 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYUAVGCCMNBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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